

Technical Guide: Entecavir-d2 Characterization and Bioanalytical Application

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Compound of Interest

Compound Name: Entecavir-d2

Cat. No.: B1163503

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Executive Summary

This technical guide provides a comprehensive structural and functional analysis of **Entecavir-d2**, the deuterium-labeled stable isotope of the antiviral agent Entecavir (Baraclude). While Entecavir is a guanosine nucleoside analogue used to treat chronic Hepatitis B virus (HBV) infection, its deuterated form (**Entecavir-d2**) serves a critical role as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.^{[1][2]}

This document moves beyond basic catalog data to address the "why" and "how" of using **Entecavir-d2**, specifically focusing on its molecular behavior during electrospray ionization (ESI) and the mitigation of matrix effects in pharmacokinetic (PK) studies.

Chemical Identity & Structural Analysis

Molecular Characterization

Entecavir-d2 is chemically modified at the exocyclic methylene group of the cyclopentyl ring. This specific labeling position is chosen to ensure metabolic stability (avoiding exchangeable protons) while maintaining chromatographic co-elution with the analyte.

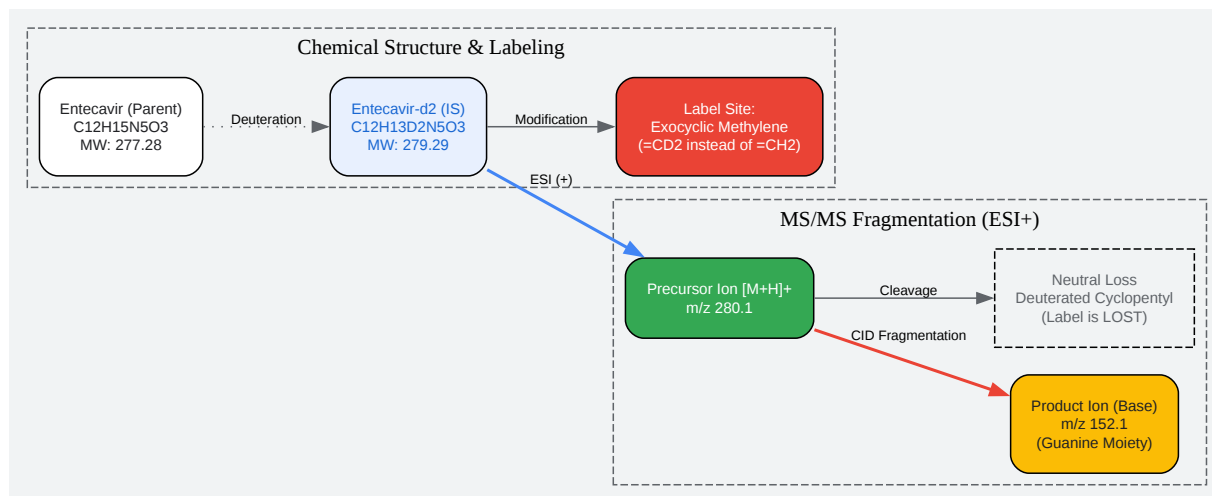
Property	Specification
Chemical Name	2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-1,9-dihydro-6H-purin-6-one
Common Name	Entecavir-d2
CAS Number	142217-69-4 (Unlabeled Parent); Labeled forms often listed as N/A or vendor-specific
Molecular Formula	
Molecular Weight	279.29 g/mol (Average)
Monoisotopic Mass	~279.13 Da
Appearance	White to Off-White Solid
Solubility	DMSO, Methanol, slightly soluble in Water
Isotopic Purity	Typically $\geq 99\%$ deuterated forms ()

Structural Visualization & Fragmentation Logic

The following diagram illustrates the chemical structure logic and the specific site of deuterium incorporation (

vs

). It also highlights the fragmentation pathway critical for MS/MS method development.



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Figure 1: Structural relationship between Entecavir and **Entecavir-d2**, highlighting the fragmentation pathway where the deuterated sugar-mimic is lost, yielding the common Guanine fragment.

Bioanalytical Application: LC-MS/MS Methodology

The Role of Deuterium Labeling

In high-sensitivity bioanalysis (e.g., quantifying Entecavir in human plasma at pg/mL levels), matrix effects—ion suppression or enhancement caused by co-eluting phospholipids—are the primary source of error.

- Why d2? **Entecavir-d2** is chemically identical to the analyte. It co-elutes (or elutes very closely) with Entecavir, meaning it experiences the exact same ion suppression at the electrospray source.

- Normalization: When the instrument calculates the ratio of Area_Analyte / Area_IS, the matrix effects cancel out, ensuring accurate quantification.

Critical Considerations for Method Development

As a Senior Scientist, I recommend the following parameters. Note the specific mass transitions:

- Isotopic Interference (Cross-talk):
 - Since the mass difference is only +2 Da, the natural isotopic distribution of the parent (M+2 from ,) can contribute to the IS channel (m/z 280).
 - Mitigation: Ensure chromatographic separation is optimized, or more importantly, verify that the concentration of IS used does not result in a signal that is swamped by the analyte's isotope at ULOQ (Upper Limit of Quantification). Conversely, ensure the IS contains minimal d0 (unlabeled) impurity to prevent false positives in the analyte channel.

Experimental Protocol (Self-Validating System)

This protocol utilizes a Protein Precipitation (PPT) extraction, which is faster than SPE (Solid Phase Extraction) but requires a robust IS like **Entecavir-d2** to compensate for the "dirtier" extract.

Reagents:

- **Entecavir-d2** Stock (1 mg/mL in Methanol).
- LC-MS Grade Acetonitrile (ACN) and Water.
- Formic Acid (FA).

Workflow:

- Stock Preparation: Dilute **Entecavir-d2** stock to a working concentration of 50 ng/mL in 50% Methanol.
- Sample Extraction:
 - Aliquot 100 μ L of plasma (sample/standard).
 - Add 10 μ L of **Entecavir-d2** Working Solution (IS).
 - Add 300 μ L of ACN (containing 0.1% FA) to precipitate proteins.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Injection: Transfer 100 μ L of supernatant to a vial. Inject 5 μ L into the LC-MS/MS.

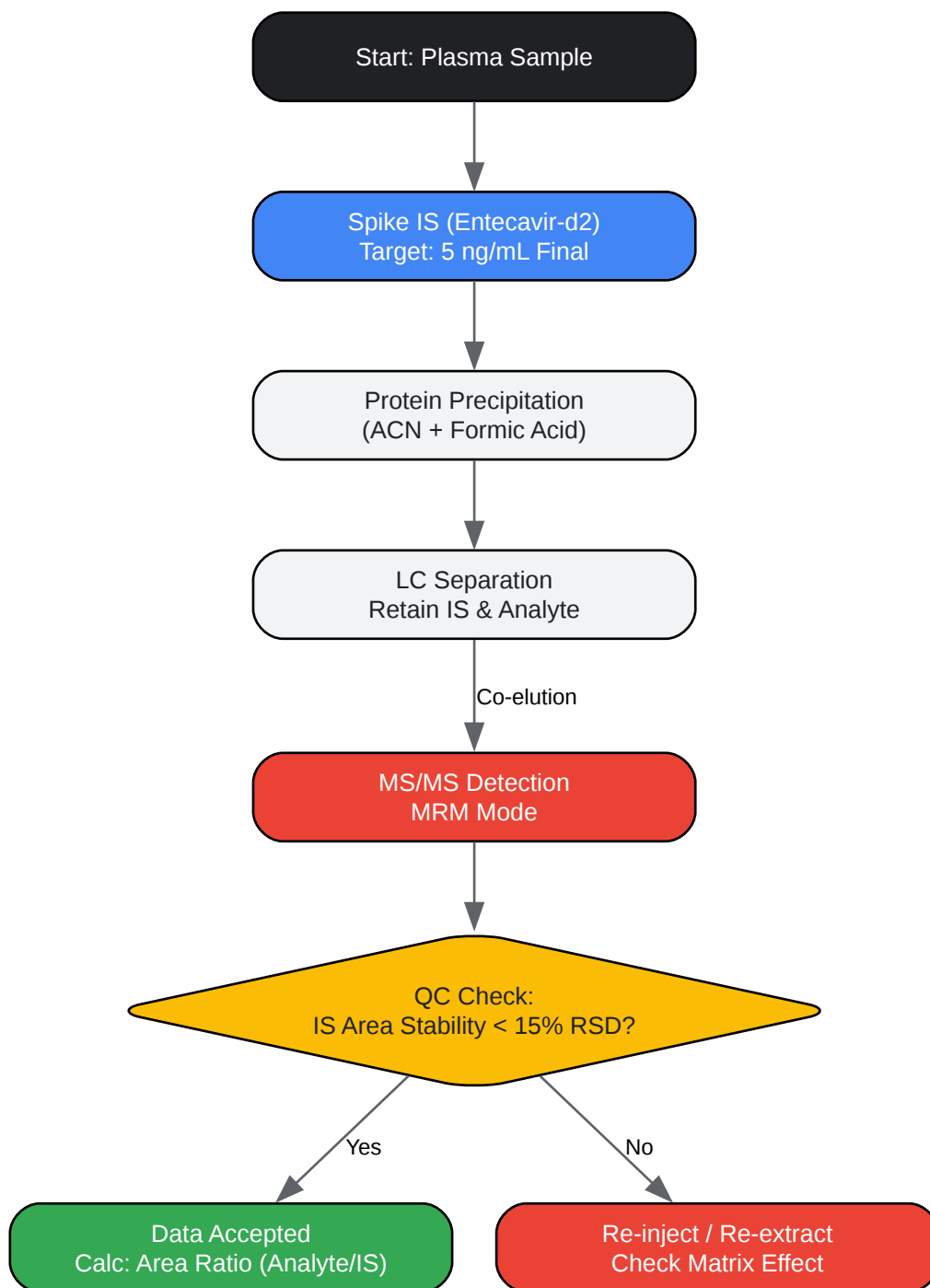
Instrument Parameters (Shimadzu/Sciex/Waters equivalent):

Parameter	Setting
Column	C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Ionization	ESI Positive Mode
MRM (Analyte)	278.1
	152.1 (Collision Energy: ~25 eV)
MRM (IS - d2)	280.1
	152.1 (Collision Energy: ~25 eV)

Note: Both transitions yield the m/z 152.1 product ion (Guanine base). The discrimination relies entirely on the precursor mass (278 vs 280). This is acceptable because the mass resolution of triple quads distinguishes the precursors.

Analytical Workflow Visualization

The following decision matrix outlines the logic for handling **Entecavir-d2** during routine analysis, ensuring data integrity.



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Figure 2: Bioanalytical workflow emphasizing the Quality Control (QC) checkpoint dependent on **Entecavir-d2** stability.

Handling, Stability, and Storage

To maintain the integrity of the deuterated standard:

- **Hygroscopicity:** Entecavir is slightly hygroscopic. Store the neat solid in a desiccator at -20°C.
- **Solution Stability:** Stock solutions in Methanol are stable for at least 1 month at -20°C.
- **Light Sensitivity:** Protect from light during long-term storage, although it is relatively stable compared to other nucleosides.
- **Deuterium Exchange:** The label is on the carbon chain (non-exchangeable). It will not exchange with solvent protons (unlike -OD or -ND labels), making it robust for aqueous mobile phases.

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398744 (Entecavir). Retrieved from [\[Link\]](#)
- Mazzarino, M., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma. Journal of Chromatography B. Retrieved from [\[Link\]](#)

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Sources

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- 2. [veeprho.com](https://www.veeprho.com) [[veeprho.com](https://www.veeprho.com)]
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